Anti-Trypanosoma cruzi Activity: Megalomicin vs. Erythromycin
Megalomicin (MGM) exhibits potent antiparasitic activity against T. cruzi epimastigotes, whereas erythromycins A, B, and C show no significant effect. This differential activity is attributed to the d-rhodosamine (megosamine) sugar moiety unique to megalomicin, which is absent in all erythromycins [1].
| Evidence Dimension | In vitro antiparasitic activity (IC50) |
|---|---|
| Target Compound Data | Megalomicin: IC50 = 0.2 µg/ml against T. cruzi epimastigotes; complete inhibition of intracellular amastigotes at 5 µg/ml in infected murine macrophages [1] |
| Comparator Or Baseline | Erythromycins A, B, and C: No significant inhibition of T. cruzi replication at any concentration tested [1] |
| Quantified Difference | Megalomicin reduces parasite viability by 50% at 0.2 µg/ml; erythromycins produce no measurable inhibition, representing a qualitative and quantitative difference |
| Conditions | T. cruzi G strain epimastigotes cultured in liver-infusion-tryptose medium; LLC/MK2 murine macrophages infected with amastigotes [1] |
Why This Matters
For researchers screening compounds for Chagas disease drug discovery, megalomicin potassium phosphate provides a validated antiparasitic hit with sub-microgram-per-milliliter potency, whereas erythromycin and other standard 14-membered macrolides are ineffective, making megalomicin a distinct selection criterion.
- [1] Bonay, P., Munro, S., Fresno, M., & Alarcón, B. (1998). Antiparasitic effects of the intra-Golgi transport inhibitor megalomicin. Antimicrobial Agents and Chemotherapy, 42(10), 2668-2673. DOI: 10.1128/AAC.42.10.2668. See Fig. 3 and Results section: IC50 0.2 µg/ml for T. cruzi epimastigotes; complete amastigote inhibition at 5 µg/ml; erythromycins did not significantly affect T. cruzi replication. View Source
